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Abstract
The tert-butyl carbocation, (CH₃)₃C⁺, is a cornerstone intermediate in organic chemistry,

renowned for its exceptional stability compared to other simple alkyl carbocations. Its formation,

typically via the solvolysis of precursors like 2-bromo-2-methylpropane, proceeds readily due

to this inherent stability. This guide provides a comprehensive technical examination of the

factors governing the stability of the tert-butyl carbocation, supported by quantitative

thermodynamic and kinetic data. Detailed experimental protocols for its generation and

characterization are presented, and key mechanistic and logical relationships are visualized to

offer a clear and thorough understanding for researchers and professionals in the chemical and

pharmaceutical sciences.

Formation of the Tert-Butyl Carbocation from 2-
Bromo-2-methylpropane
The generation of the tert-butyl carbocation is classically demonstrated through the solvolysis

of 2-bromo-2-methylpropane (tert-butyl bromide). This reaction proceeds via a unimolecular

nucleophilic substitution (Sₙ1) mechanism.[1][2] The process is characterized by a two-step

mechanism where the rate-determining step is the spontaneous dissociation of the starting

material to form the carbocation intermediate.[3][4]

The first step, the cleavage of the carbon-bromine bond, is slow and results in the formation of

the planar tert-butyl carbocation and a bromide ion.[2][4] The subsequent step is a rapid attack
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by a nucleophile (such as water or another solvent molecule) on the electron-deficient

carbocation to yield the final product, tert-butanol.[1][2] The stability of the tertiary carbocation

intermediate is the primary reason this pathway is kinetically favored over a concerted Sₙ2

mechanism.[1][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://homework.study.com/explanation/show-the-balanced-reaction-for-the-solvolysis-of-2-bromo-2-methylpropane-in-water-also-show-the-balanced-reaction-for-the-solvolysis-of-2-bromopropane-in-water-which-of-these-reactions-is-kinetically-favored-and-why.html
https://edu.rsc.org/feature/the-hydrolysis-of-2-bromo-2-methylpropane/2020254.article
https://homework.study.com/explanation/show-the-balanced-reaction-for-the-solvolysis-of-2-bromo-2-methylpropane-in-water-also-show-the-balanced-reaction-for-the-solvolysis-of-2-bromopropane-in-water-which-of-these-reactions-is-kinetically-favored-and-why.html
https://byjus.com/chemistry/important-questions-class-12-chemistry-chapter-10-haloalkanes-haloarenes/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Carbocation Formation (Rate-Determining)

Step 2: Nucleophilic Attack

Step 3: Deprotonation

2-Bromo-2-methylpropane
((CH₃)₃CBr)

tert-Butyl Carbocation
((CH₃)₃C⁺) + Br⁻

Slow Heterolysis

tert-Butyl Carbocation
((CH₃)₃C⁺)

Protonated tert-Butanol
((CH₃)₃COH₂⁺)

Fast

Nucleophile
(e.g., H₂O)

Fast

Protonated tert-Butanol
((CH₃)₃COH₂⁺)

tert-Butanol
((CH₃)₃COH)

Fast

Click to download full resolution via product page

Figure 1: Sₙ1 mechanism for the solvolysis of 2-bromo-2-methylpropane.
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Core Factors Governing Stability
The notable stability of the tert-butyl carbocation arises from a combination of electronic effects

that delocalize the positive charge, thereby reducing the electron deficiency of the central

carbon atom.[6] These effects are primarily hyperconjugation and the inductive effect.[7]

Inductive Effect (+I): The three methyl groups attached to the central carbocationic carbon

are alkyl groups, which are electron-donating.[6][8] They push electron density through the

sigma bonds towards the positively charged carbon, helping to neutralize the charge and

increase stability.[6][9] The more alkyl groups attached, the greater the stabilization.[8]

Hyperconjugation: This is considered the dominant stabilizing factor.[10] Hyperconjugation is

the interaction of electrons in an adjacent C-H sigma bond with the empty p-orbital of the

carbocation.[11][12] In the tert-butyl carbocation, there are nine C-H bonds (α-hydrogens) on

the carbons adjacent to the positive center.[9][13] The overlap of these sigma bond orbitals

with the empty p-orbital allows for the delocalization of the positive charge over all ten atoms,

which is a powerful stabilizing interaction.[11][14]
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Stability
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Figure 2: Primary electronic factors contributing to tert-butyl carbocation stability.

Quantitative Analysis of Stability
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The stability of a carbocation can be quantified through both thermodynamic and kinetic

measurements. Thermodynamic data provide insight into the intrinsic stability, while kinetic

data reflect the ease of formation.

Thermodynamic Data
Thermodynamic stability can be assessed by the enthalpy of formation (ΔfH⦵). A lower heat of

formation indicates greater stability. The tert-butyl carbocation is significantly more stable than

primary and secondary carbocations.[15]

Carbocation Structure
Gas-Phase Heat of
Formation (kcal/mol)

tert-Butyl (CH₃)₃C⁺ ~162[16]

iso-Propyl (CH₃)₂CH⁺ ~182

Ethyl CH₃CH₂⁺ ~215

Methyl CH₃⁺ ~261

Note: Values are approximate

and can vary slightly based on

the experimental or

computational method.

Kinetic Data: Relative Rates of Solvolysis
The rate of Sₙ1 solvolysis is directly related to the stability of the carbocation intermediate

formed in the rate-determining step.[17] Comparing the solvolysis rates of different alkyl halides

provides a clear quantitative measure of the relative stability of their corresponding

carbocations.
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Substrate Carbocation Formed
Relative Rate of Solvolysis
(50% Ethanol, 45°C)

t-Butyl Chloride Tertiary ~20,000[16]

Benzyl Chloride Primary, Resonancestabilized 145[16]

i-Propyl Chloride Secondary 1[16]

As shown, t-butyl chloride solvolyzes approximately 20,000 times faster than i-propyl chloride,

highlighting the immense stability of the tertiary carbocation intermediate.[16]

Experimental Protocols
Protocol 1: Kinetic Analysis of 2-Bromo-2-
methylpropane Solvolysis
This protocol outlines the determination of the reaction order for the hydrolysis of 2-bromo-2-
methylpropane using the initial rates method, which confirms the Sₙ1 mechanism.[2][3]

Objective: To determine the reaction order with respect to the alkyl halide and the nucleophile

(OH⁻) to provide evidence for the Sₙ1 mechanism.

Materials:

2-bromo-2-methylpropane

Sodium hydroxide solution (e.g., 0.1 M)

Solvent: 80:20 propanone/water mixture

Phenolphthalein indicator

Burettes, pipettes, conical flasks, stopwatch

Methodology:

Preparation: Prepare a series of solutions in conical flasks, each containing a fixed volume of

the propanone/water solvent and a few drops of phenolphthalein.
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Varying [OH⁻]: Add varying, small, known amounts of NaOH solution to the flasks. The

concentration of 2-bromo-2-methylpropane will be kept in large excess.

Initiation: To start the reaction, add a fixed, large excess of 2-bromo-2-methylpropane to

the first flask and immediately start the stopwatch.

Measurement: Record the time taken for the pink color of the phenolphthalein to disappear.

This indicates that all the OH⁻ has been consumed. The initial rate is calculated as [OH⁻] /

time.

Repeat: Repeat steps 3-4 for each concentration of NaOH. The rate should be independent

of the initial [OH⁻], indicating zero-order kinetics with respect to the nucleophile.[3]

Varying [Alkyl Halide]: To determine the order with respect to 2-bromo-2-methylpropane,

repeat the experiment using a fixed amount of NaOH and varying the concentration of the

alkyl halide.

Data Analysis: Plot a graph of initial rate versus the concentration of 2-bromo-2-
methylpropane. A linear relationship demonstrates that the reaction is first-order with

respect to the alkyl halide.[2]

Expected Result: The overall rate equation will be: Rate = k[(CH₃)₃CBr]¹, which is characteristic

of an Sₙ1 reaction.[3]
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Figure 3: Experimental workflow for the kinetic analysis of solvolysis.
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Protocol 2: Spectroscopic Characterization of the Tert-
Butyl Carbocation
Direct observation of the tert-butyl carbocation requires conditions that prevent its immediate

reaction. This is typically achieved in superacid media or by using a non-nucleophilic

counterion in an inert solvent.

Objective: To characterize the structure and electronic environment of the pre-formed tert-butyl

carbocation using NMR and IR spectroscopy.

Methodology (General Principles):

Generation in Superacid: The carbocation can be generated by dissolving 2-bromo-2-
methylpropane or tert-butanol in a superacid like SbF₅/SO₂ClF at low temperatures.

¹H NMR Spectroscopy:

Procedure: Acquire the ¹H NMR spectrum of the solution at low temperature.

Expected Observation: Due to the high positive charge density, the protons on the methyl

groups are significantly deshielded. A single, sharp peak will be observed far downfield

(typically > 4 ppm), corresponding to the nine equivalent protons. The equivalence of the

protons provides evidence for the rapid rotation and symmetrical nature of the cation.

¹³C NMR Spectroscopy:

Procedure: Acquire the ¹³C NMR spectrum.

Expected Observation: A highly deshielded signal for the central, positively charged

carbon (typically > 300 ppm) will be observed. A second signal for the three equivalent

methyl carbons will appear further upfield.

Infrared (IR) Spectroscopy:

Procedure: Obtain the IR spectrum of the carbocation salt.[18]
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Expected Observation: The C-H stretching frequencies (νCH) of the methyl groups

involved in hyperconjugation are significantly lowered (red-shifted) compared to a typical

alkane, often appearing below 2900 cm⁻¹.[18] This shift is considered strong evidence for

the hyperconjugative stabilization mechanism.

Conclusion
The exceptional stability of the tert-butyl carbocation is a well-established principle in organic

chemistry, critical for understanding and predicting the outcomes of numerous reactions. This

stability is quantitatively supported by thermodynamic and kinetic data and is fundamentally

attributed to the combined electron-donating inductive effect of three methyl groups and, more

significantly, the charge delocalization afforded by hyperconjugation with nine adjacent C-H

bonds. The experimental protocols detailed herein provide robust methods for demonstrating

this stability and characterizing the cation, offering valuable tools for both academic research

and practical applications in fields like drug development, where understanding reaction

mechanisms is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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